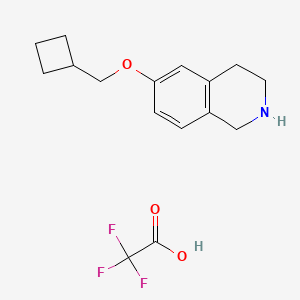

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

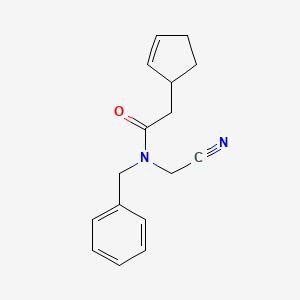

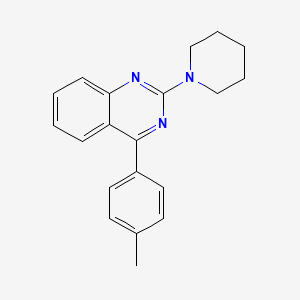

This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound known as an isoquinoline. It has a cyclobutylmethoxy group attached to the 6-position and a trifluoroacetate group attached elsewhere. Trifluoroacetate is a salt or ester of trifluoroacetic acid, and it’s often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the tetrahydroisoquinoline core, with the cyclobutylmethoxy and trifluoroacetate groups contributing to its overall properties. Trifluoroacetate groups are known for their strong electron-withdrawing properties, which can significantly influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoroacetate group. Trifluoroacetate derivatives are often used in reactions such as nucleophilic acyl substitution, Friedel-Crafts acylation, and other electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroacetate group could impart unique properties due to the strong electron-withdrawing nature of fluorine atoms .Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization

- Cyclization in Acids : Alkylhydroxylamines with a benzene ring undergo intramolecular cyclization in trifluoroacetic acid, forming benzenefused six-membered heterocycles. This process is affected by substituents like methoxy groups on the benzene ring (Kawase & Kikugawa, 1981).

Estrogen Receptor Affinity

- Cytostatic Agents : Methoxysubstituted dihydro-indoloisoquinolines with various substituents have been synthesized and tested for cytostatic activity. These compounds exhibit binding affinities for estrogen receptors and show potential in cancer treatment (Ambros, von Angerer & Wiegrebe, 1988).

Tubulin Polymerization Inhibition

- Cytostatic Activity : Methoxy-substituted indoles inhibit tubulin polymerization, demonstrating antiproliferative activity in cancer cells. This suggests a potential application in cancer therapy (Gastpar, Goldbrunner, Marko & von Angerer, 1998).

Synthetic Applications

- Pomeranz–Fritsch–Bobbitt Reaction : This study highlights the synthesis of tetrahydroisoquinolines (THIQs) through the Pomeranz–Fritsch–Bobbit methodology, indicating the versatility of these compounds in chemical synthesis (Mottinelli, Leese & Potter, 2017).

Novel Cyclization Processes

- Isoindolinone and Isoquinolin-2-one Synthesis : Phenyliodine(III)bis(trifluoroacetate) (PIFA) has been used for intramolecular cyclization to access isoindolinone and isoquinolin-2-one skeletons, demonstrating the utility of these compounds in heterocyclic chemistry (Serna, Tellitu, Domínguez, Moreno & SanMartin, 2003).

Optically Active Cyclophane Synthesis

- Chiral Alkaloid Spacer : The synthesis of optically active cyclophanes incorporating a tetrahydroisoquinoline unit as a chiral spacer demonstrates the application of these compounds in the development of chiral recognition materials (Georgiadis, Georgiadis & Diederich, 1991).

Eigenschaften

IUPAC Name |

6-(cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.C2HF3O2/c1-2-11(3-1)10-16-14-5-4-13-9-15-7-6-12(13)8-14;3-2(4,5)1(6)7/h4-5,8,11,15H,1-3,6-7,9-10H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHSQXYOFMUDHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2690617.png)

![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2690621.png)

![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride](/img/structure/B2690632.png)

![8-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2690633.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2690637.png)